molecular formula C15H19N3O2S B11173617 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B11173617
M. Wt: 305.4 g/mol
InChI Key: NNCIFZOISXETIU-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the formation of the thiadiazole ring followed by the introduction of the 4-methoxybenzyl and 2,2-dimethylpropanamide groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is unique due to its specific combination of the thiadiazole ring and the 4-methoxybenzyl group, which imparts distinct biological activities.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C15H19N3O2S/c1-15(2,3)13(19)16-14-18-17-12(21-14)9-10-5-7-11(20-4)8-6-10/h5-8H,9H2,1-4H3,(H,16,18,19)

InChI Key

NNCIFZOISXETIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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